4-Cyano-2-fluoro-6-formylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4FNO3 |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
4-cyano-2-fluoro-6-formylbenzoic acid |
InChI |
InChI=1S/C9H4FNO3/c10-7-2-5(3-11)1-6(4-12)8(7)9(13)14/h1-2,4H,(H,13,14) |
InChI Key |
VAKOYKULPLORBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C(=O)O)F)C#N |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 Cyano 2 Fluoro 6 Formylbenzoic Acid
Retrosynthetic Analysis of 4-Cyano-2-fluoro-6-formylbenzoic Acid
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. amazonaws.com For this compound, the analysis involves disconnecting the three key functional groups—carboxyl, formyl, and cyano—from the fluorinated aromatic core.
A primary disconnection strategy would target the formyl and cyano groups, as these are often introduced onto a pre-existing aromatic ring through established transformations. This leads to a key intermediate, a substituted fluorobenzoic acid. The order of introduction of the formyl and cyano groups is critical and dictated by the directing effects of the substituents.
A plausible retrosynthetic pathway is as follows:
Disconnect the formyl group: The aldehyde can be envisioned as arising from the oxidation of a methyl group or direct formylation of the aromatic ring. This disconnection leads to 4-cyano-2-fluoro-6-methylbenzoic acid or 4-cyano-2-fluorobenzoic acid as precursor molecules.
Disconnect the cyano group: The nitrile can be installed via a Sandmeyer reaction from an amino group or through palladium-catalyzed cyanation of an aryl halide. This suggests a precursor like 4-amino-2-fluoro-6-methylbenzoic acid or 4-bromo-2-fluoro-6-methylbenzoic acid .
Disconnect the carboxyl group: The benzoic acid functionality could originate from the oxidation of a toluene (B28343) derivative. This points towards a trisubstituted toluene, such as 3-fluoro-5-methyl-4-aminotoluene or a related halogenated analogue, as a potential starting material.
This analysis highlights that the synthesis is not a trivial linear sequence but requires careful consideration of functional group compatibility and regiochemistry at each step.
Exploration of Synthetic Pathways for Functionalized Benzoic Acids with Aldehyde and Nitrile Moieties
The construction of a polysubstituted aromatic ring like this compound hinges on the effective and selective introduction of its constituent functional groups.
Formylation Strategies for Fluorobenzoic Acid Precursors
Introducing a formyl group onto a fluorobenzoic acid derivative requires methods that can overcome the deactivating nature of the carboxylic acid group and operate with high regioselectivity. Several classical and modern formylation reactions are available. wikipedia.org
Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective formylation. A precursor such as 2-fluorobenzoic acid can be treated with a strong base like lithium diisopropylamide (LDA). The carboxylate group directs the metalation to the ortho position (C6). Quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF) would install the aldehyde group at the desired C6 position. The fluorine at C2 would further activate the C6 proton, facilitating metalation.
Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst like TiCl₄ or SnCl₄. It is an electrophilic substitution reaction that can be effective for activated or moderately deactivated aromatic rings. The regioselectivity would be governed by the directing effects of the existing fluorine and carboxyl groups.
Vilsmeier-Haack Reaction: This reaction typically employs a phosphorus oxychloride (POCl₃) and DMF mixture to generate the Vilsmeier reagent, which acts as the electrophile. wikipedia.org It is most effective on electron-rich aromatic systems, and its application to a deactivated fluorobenzoic acid core would be challenging.
| Formylation Method | Reagents | Typical Application |
| Directed Ortho-Metalation | Strong base (e.g., LDA), then DMF | Highly regioselective formylation ortho to a directing group. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄) | Electrophilic formylation of various aromatic compounds. |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of electron-rich aromatic and heteroaromatic rings. |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Formylation of phenols and other activated arenes. wikipedia.org |
The user-generated table above provides a summary of common formylation methods and their typical applications.
Introduction of Cyano Functionality onto Aromatic Rings
The introduction of a nitrile group is a cornerstone of aromatic synthesis, serving not only as a key functional group in many target molecules but also as a versatile precursor for other functionalities like carboxylic acids or amines. nih.gov
Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide salt (CuCN) replaces the diazonium group with a nitrile. This is a reliable method, often used in industrial settings.
Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide with a high-temperature treatment of copper(I) cyanide, often in a polar, high-boiling solvent like DMF or NMP. stackexchange.com While effective, the harsh conditions can limit its applicability with sensitive functional groups.
Palladium-Catalyzed Cyanation: Modern cross-coupling chemistry offers milder and more general methods for cyanation. Aryl bromides or iodides can be converted to nitriles using a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. tandfonline.com Non-toxic and easy-to-handle cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed to replace more hazardous reagents like KCN or NaCN. tandfonline.comgoogle.com Recent advances even include photoredox-nickel dual catalysis, allowing the reaction to proceed under benign, room-temperature conditions. chinesechemsoc.org
| Cyanation Method | Substrate | Key Reagents | Advantages | Disadvantages |
| Sandmeyer Reaction | Aryl Amine | NaNO₂/HCl, then CuCN | Well-established, reliable. | Stoichiometric copper waste. |
| Rosenmund-von Braun | Aryl Halide | CuCN | Effective for simple aryl halides. | High temperatures, harsh conditions. stackexchange.com |
| Pd-Catalyzed Cyanation | Aryl Halide/Triflate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Mild conditions, broad scope, use of less toxic reagents. tandfonline.comgoogle.com | Catalyst cost, ligand sensitivity. |
| Photoredox/Nickel Catalysis | Aryl Halide | Ni catalyst, photocatalyst, light | Very mild (room temp.), benign reagents. chinesechemsoc.org | Newer technology, may require specialized equipment. |
The user-generated table above compares various methods for introducing a cyano group onto an aromatic ring.
Regioselective and Chemoselective Considerations in Multi-Substituted Aromatic Synthesis
In synthesizing a molecule with multiple substituents like this compound, the order of reactions is paramount. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.
Directing Effects:
-F (Fluoro): Ortho, para-directing, deactivating.
-COOH (Carboxyl): Meta-directing, strongly deactivating.
-CHO (Formyl): Meta-directing, strongly deactivating.
-CN (Cyano): Meta-directing, strongly deactivating.
Given that three of the four substituents are deactivating and meta-directing, introducing a group via electrophilic substitution onto a ring already containing them would be exceedingly difficult and likely unselective. Therefore, the synthetic strategy must rely on installing these groups through other means, such as nucleophilic substitution (e.g., Sandmeyer, Pd-cyanation) or directed ortho-metalation, where regioselectivity is controlled by the position of a leaving group or a directing group, rather than the inherent electronic preferences of the ring.
Chemoselectivity is another critical factor. For instance, if a strong reducing agent is used to modify one functional group, it must not affect the others. Similarly, an oxidizing agent used to convert a methyl group to a carboxylic acid must not over-oxidize the aldehyde. Protecting group strategies are often employed to temporarily mask a reactive functional group while another part of the molecule is being modified.
Convergent and Divergent Synthetic Approaches to this compound
Fragment A Synthesis: Preparing a difunctionalized aromatic compound, for example, 4-bromo-2-fluorobenzoic acid.
Fragment B Synthesis: Preparing a reagent to introduce the third and fourth functionalities.
Coupling: A more advanced strategy could involve coupling two complex fragments. For instance, a boronic acid derivative of one piece could be coupled with a halide of another via Suzuki coupling, although for this specific target, a more linear sequence is probable. The key idea is that the main carbon skeleton is assembled from large, pre-functionalized pieces. researchgate.net
A divergent synthesis , in contrast, begins with a central core molecule that is successively elaborated. wikipedia.org A single starting material is taken through a sequence of reactions to build the final product. For the target molecule, a divergent pathway would be the more conventional approach:
Start with a simple precursor, such as 2-fluorotoluene.
Introduce a second functional group, for example, through bromination to yield 4-bromo-2-fluorotoluene.
Introduce a third functional group, perhaps by converting the bromo-substituent to a cyano group via Pd-catalyzed cyanation, giving 4-cyano-2-fluorotoluene.
Finally, perform sequential oxidations, first converting the methyl group to an aldehyde (formyl group) and then to a carboxylic acid, with careful control of reaction conditions to isolate the desired aldehyde intermediate.
Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly applied to the synthesis of commodity and fine chemicals, including benzoic acid derivatives.
Use of Greener Oxidants: Traditional industrial synthesis of benzoic acid often involves the oxidation of toluene using catalysts like cobalt in processes that can be energy-intensive. escholarship.org Green alternatives focus on using more environmentally benign oxidants. Hydrogen peroxide (H₂O₂) is a prime example, as its only byproduct is water. google.com Catalytic systems using tungstate (B81510) or other metals have been developed to facilitate the oxidation of benzyl (B1604629) alcohols or aldehydes to benzoic acids using H₂O₂. google.com
Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based feedstocks with renewable ones. Research has demonstrated the synthesis of benzoic acid from glucose-derived materials like quinic acid, providing a direct link from biomass to a key aromatic chemical. escholarship.org
Catalysis and Atom Economy: The use of catalytic rather than stoichiometric reagents is a core tenet of green chemistry. Palladium-catalyzed cyanation reactions, for example, reduce the amount of metal waste compared to the classical Sandmeyer or Rosenmund-von Braun reactions. tandfonline.comgoogle.com Designing reactions with high atom economy—where most of the atoms from the reactants are incorporated into the final product—minimizes waste.
Benign Solvents: Many organic reactions rely on volatile and often toxic organic solvents. A key green chemistry objective is to replace these with safer alternatives. Water is the ideal green solvent, and "on-water" reactions, where organic reactions are accelerated at the oil-water interface, are a growing area of research for synthesizing heterocyclic compounds and other structures. nih.gov
By integrating these principles, the future synthesis of complex molecules like this compound can become more sustainable, efficient, and environmentally responsible.
Elucidation of Chemical Reactivity and Transformations of 4 Cyano 2 Fluoro 6 Formylbenzoic Acid
Reactivity of the Formyl Group in 4-Cyano-2-fluoro-6-formylbenzoic Acid
The formyl (aldehyde) group is a primary site for a variety of chemical transformations. Its reactivity is heightened by the electron-withdrawing nature of the adjacent fluoro substituent and the cyano and carboxyl groups on the aromatic ring. This electronic pull increases the partial positive charge on the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Aldehydes are generally more reactive in these additions than ketones due to reduced steric hindrance. libretexts.orgfiveable.me In the case of this compound, the rate of nucleophilic addition is expected to be enhanced due to the increased electrophilicity of the carbonyl carbon from the cumulative electron-withdrawing effects of the ring substituents. masterorganicchemistry.com
The mechanism proceeds via two main pathways depending on the nucleophile's strength:
Strong Nucleophiles (e.g., Grignard reagents, organolithium compounds, hydride reagents): These react directly with the carbonyl carbon in an irreversible manner to form an alkoxide intermediate, which is subsequently protonated during workup to yield an alcohol. masterorganicchemistry.com
Weak Nucleophiles (e.g., water, alcohols, amines, cyanide): These reactions are typically reversible and often require acid catalysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile for the weak nucleophile to attack. libretexts.org
The planar geometry of the formyl group means that nucleophilic attack can occur from either face. If the resulting product creates a new stereocenter, a racemic mixture of enantiomers is typically formed. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions and Expected Products
| Nucleophile | Reagent Example | Expected Product Type | Reaction Type |
| Hydride Ion | Sodium Borohydride (NaBH₄) | Primary Alcohol | Irreversible |
| Carbanion | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol | Irreversible |
| Cyanide Ion | Sodium Cyanide (NaCN) / HCl | Cyanohydrin | Reversible |
| Amine | Methylamine (CH₃NH₂) | Imine (via hemiaminal intermediate) | Reversible |
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder options like basic hydrogen peroxide (H₂O₂/KOH) or Oxone. organic-chemistry.orgresearchgate.net For this compound, this oxidation would result in the formation of 4-cyano-2-fluoroisophthalic acid. Mild, organocatalytic aerobic oxidation methods have also been developed that work well for ortho-substituted and electron-deficient aryl aldehydes. organic-chemistry.org
Reduction: The formyl group can be selectively reduced to a hydroxymethyl (primary alcohol) group. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, as it is chemoselective for aldehydes and ketones over carboxylic acids. britannica.comlibretexts.org In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid group, yielding a diol. britannica.comlibretexts.org
Table 2: Selective Reduction and Oxidation of the Formyl Group
| Transformation | Reagent | Expected Product | Selectivity Notes |
| Reduction | Sodium Borohydride (NaBH₄) | 4-Cyano-2-fluoro-6-(hydroxymethyl)benzoic acid | Reduces aldehyde; carboxylic acid is unreactive. libretexts.org |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (5-Cyano-3-fluoro-2-(hydroxymethyl)phenyl)methanol | Reduces both aldehyde and carboxylic acid. libretexts.org |
| Oxidation | Potassium Permanganate (KMnO₄) | 4-Cyano-2-fluoroisophthalic acid | Oxidizes aldehyde to a second carboxylic acid group. |
Aldehydes undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of a reversible nucleophilic addition-elimination process. masterorganicchemistry.com The reaction is typically catalyzed by a small amount of acid and involves the formation of an unstable carbinolamine (hemiaminal) intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.comnih.gov To drive the equilibrium towards the product, the water formed as a byproduct is usually removed, for instance, by using a Dean-Stark apparatus or a drying agent. nih.gov The electronic nature of substituents on the aromatic ring can influence the stability and formation equilibrium of the resulting imine. nih.govacs.org Given the electron-deficient nature of the aromatic ring in this compound, the imine formation is expected to proceed efficiently.
The formyl group serves as a key handle for carbon-carbon double bond formation through olefination reactions.
The Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. lumenlearning.com The reaction is highly reliable and ensures the double bond is formed at a specific location, which is an advantage over elimination reactions that can produce mixtures of isomers. lumenlearning.com The stereoselectivity can be influenced by the nature of the ylide and the reaction conditions, with semi-stabilized ylides often giving mixtures of E/Z isomers. acs.org
The Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.orgnrochemistry.comslideshare.net The HWE reaction offers several advantages: the phosphonate reagents are more nucleophilic than corresponding ylides, the reaction conditions can be milder, and the byproduct is a water-soluble phosphate salt that is easily removed, simplifying product purification. alfa-chemistry.comorganic-chemistry.orgarkat-usa.org A significant feature of the HWE reaction with aromatic aldehydes is its high stereoselectivity, predominantly producing the (E)-alkene. wikipedia.orgorganic-chemistry.org The reaction rate is accelerated by electron-withdrawing groups on the benzaldehyde (B42025). arkat-usa.org
Chemical Transformations of the Carboxylic Acid Group in this compound
The carboxylic acid group is generally less reactive than the aldehyde. It can undergo nucleophilic acyl substitution reactions, typically requiring activation to convert the hydroxyl group into a better leaving group.
Esterification Reactions: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer-Speier esterification is a classic method involving the reaction of the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled process, and high yields are achieved by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.commasterorganicchemistry.com For sterically hindered or sensitive substrates like ortho-substituted benzoic acids, direct acid catalysis can be challenging. researchgate.net In such cases, the carboxylic acid can first be converted to a more reactive derivative (like an acyl chloride with thionyl chloride) or by using milder activating agents. Heterogeneous catalysts have also proven effective for the esterification of fluorinated aromatic carboxylic acids. rsc.orgresearchgate.net
Amide Coupling: Amide bond formation is a cornerstone of organic and medicinal chemistry. researchgate.netluxembourg-bio.com The direct reaction between a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. luxembourg-bio.comunimi.it These reagents convert the hydroxyl of the carboxylic acid into a good leaving group, creating a highly reactive acylating intermediate that readily reacts with an amine to form the amide bond. researchgate.net
A wide array of coupling reagents is available, ranging from classic carbodiimides like dicyclohexylcarbodiimide (DCC) to more modern phosphonium (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU, TBTU). luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with these reagents to increase reaction rates and suppress side reactions, such as racemization in chiral substrates. luxembourg-bio.com
Table 3: Common Reagents for Amide Coupling
| Reagent Class | Reagent Acronym | Full Name | Notes |
| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Forms an insoluble dicyclohexylurea (DCU) byproduct. luxembourg-bio.com |
| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble urea byproduct, simplifying workup. |
| Uronium/Aminium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, often used for difficult couplings. |
| Uronium/Aminium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and effective coupling reagent. |
| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Useful for peptide synthesis and general amide formation. |
Formation of Anhydrides and Acyl Halides
The carboxylic acid group is a primary site for transformations leading to more reactive acyl derivatives, such as anhydrides and acyl halides. These derivatives are valuable intermediates in organic synthesis.
Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are readily synthesized from this compound by treatment with standard halogenating agents. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this conversion. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into an excellent leaving group, which is subsequently displaced by a halide ion.
Anhydride Formation: Symmetrical anhydrides can be formed through the dehydration of two molecules of the carboxylic acid. This is often achieved by heating or by using a dehydrating agent. A common laboratory method involves the reaction of the carboxylic acid with a pre-formed acid chloride. libretexts.org Alternatively, reagents such as triphenylphosphine in combination with trichloroisocyanuric acid can facilitate the direct conversion of carboxylic acids to their corresponding anhydrides under mild conditions. researchgate.net A variety of methods exist for preparing aromatic anhydrides, including reacting an acyl chloride with the sodium salt of the carboxylic acid. researchgate.netacs.org
Table 1: Common Reagents for Acyl Derivative Formation
| Derivative | Reagent | Byproducts |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |
| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl |
| Anhydride | Acetic Anhydride (CH₃CO)₂O | Acetic Acid |
| Anhydride | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for substituted benzoic acids. The stability of the resulting aryl anion or radical intermediate is a key factor influencing the reaction's feasibility. The presence of electron-withdrawing groups, such as the cyano and formyl groups on this compound, can influence the decarboxylation pathway.
Several mechanisms for decarboxylation have been proposed for substituted benzoic acids:
Protolytic Decarboxylation: Under acidic conditions, the carboxyl group can be protonated, facilitating the cleavage of the carbon-carbon bond to release CO₂ and an aryl cation. However, this is generally disfavored for benzoic acids with electron-withdrawing substituents.
Radical Decarboxylation: This pathway can be initiated by single-electron transfer (SET) oxidants, such as those involving silver (I) catalysis. cell.com The process generates a carboxylate radical, which then loses CO₂ to form an aryl radical. This aryl radical can then be trapped or abstract a hydrogen atom. Radical decarboxylation can often proceed at much lower temperatures than conventional thermal methods. nih.gov
Anionic Decarboxylation: In the presence of a strong base, the carboxylic acid is deprotonated to a carboxylate anion. For certain substrates, particularly those with ortho-substituents that can stabilize a negative charge, heating can lead to the elimination of CO₂ and the formation of an aryl anion. Computational studies on salicylic acid anion and its derivatives suggest a pseudo-unimolecular decomposition where hydrogen transfer is the rate-determining step. researchgate.net The presence of both electron-donating and electron-withdrawing groups at the ortho position can, in some cases, lower the energy barrier for decarboxylation. researchgate.net
For this compound, the presence of multiple electron-withdrawing groups would be expected to destabilize a potential aryl cation but could play a role in stabilizing radical or anionic intermediates, depending on the specific reaction conditions.
Reactions Involving the Cyano Group of this compound
The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis and Reduction of the Nitrile Functionality
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through an amide intermediate. chemistrysteps.comacademyart.edu
Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. libretexts.orglumenlearning.com
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. academyart.edulibretexts.org The resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed under the basic conditions to a carboxylate salt. commonorganicchemistry.com
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure. The choice of reducing agent is critical to avoid the simultaneous reduction of the aldehyde and carboxylic acid groups. Milder or more selective reagents may be required for chemoselective reduction.
Table 2: Transformations of the Cyano Group
| Reaction | Reagents | Intermediate | Product |
| Acid Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |
| Base Hydrolysis | OH⁻, H₂O, Heat | Amide | Carboxylate Salt |
| Reduction | LiAlH₄ then H₂O | Imine | Primary Amine |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Ni, Pd) | Imine | Primary Amine |
Cycloaddition Reactions Involving the Cyano Group
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings. For instance, aryl nitriles can react with nitrile oxides (generated in situ) to form 1,2,4-oxadiazoles. bohrium.com These reactions often exhibit a high degree of chemo- and regioselectivity. bohrium.com The nitrile group can also participate as the 2π component in [4+2] cycloadditions (Diels-Alder reactions), particularly with electron-rich dienes, although this is less common than its role as a dipolarophile. mdpi.com
Influence of the Fluoro Substituent on Aromatic Reactivity and Selectivity
The fluorine atom at the C2 position significantly modulates the reactivity of the aromatic ring through a combination of inductive and resonance effects.
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution. This deactivation also increases the acidity of the carboxylic acid group compared to a non-fluorinated analogue. libretexts.orglibretexts.org
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the benzene (B151609) ring. This electron-donating resonance effect is strongest at the ortho and para positions.
In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom's strong electron-withdrawing nature helps to stabilize the negatively charged Meisenheimer intermediate, thereby activating the ring for nucleophilic attack.
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In this compound, the relative reactivity of the formyl, carboxyl, and cyano groups depends on the type of reagent used.
Nucleophilic Attack: The aldehyde (formyl) group is generally the most electrophilic and thus the most reactive site for nucleophilic addition (e.g., Grignard reagents, organolithiums, or hydride reagents like NaBH₄). Selective reduction of the aldehyde in the presence of the nitrile and carboxylic acid is often possible with mild reagents.
Reactions at the Carboxyl Group: As discussed, reagents like SOCl₂ will selectively target the carboxylic acid to form an acyl chloride, typically without affecting the other functional groups under standard conditions.
Reactions at the Cyano Group: Strong reducing agents like LiAlH₄ would likely reduce all three functional groups (aldehyde, carboxylic acid, and nitrile). Specific conditions are required to target only the nitrile.
Regioselectivity concerns the position at which a reaction occurs, particularly on the aromatic ring. For electrophilic aromatic substitution, the directing effects of all substituents must be considered. The carboxylic acid, formyl, and cyano groups are all electron-withdrawing and act as meta-directors. The fluoro group is an ortho, para-director.
The only available position on the ring is C5. Let's analyze the directing effects on this position:
It is meta to the -COOH group (favorable).
It is meta to the -CHO group (favorable).
It is ortho to the -CN group (electronically unfavorable).
It is meta to the -F group (electronically unfavorable). Given that the ring is already heavily substituted with deactivating groups, electrophilic aromatic substitution would be extremely difficult and require harsh conditions.
For nucleophilic aromatic substitution (SNAr), a nucleophile could potentially displace the fluorine atom. The presence of three strong electron-withdrawing groups (-COOH, -CHO, -CN) ortho and para to the fluorine would strongly activate this position for SNAr.
Advanced Spectroscopic Characterization for Structural Confirmation of 4 Cyano 2 Fluoro 6 Formylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Proton and Carbon Mapping
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 4-cyano-2-fluoro-6-formylbenzoic acid, a multi-pronged NMR approach was employed to resolve the chemical environment of each nucleus.
1H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis
The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the formyl proton. The chemical shifts (δ) are influenced by the electronic effects of the surrounding substituents—the electron-withdrawing cyano and formyl groups, the electronegative fluorine atom, and the carboxylic acid moiety. The aromatic region would likely show two doublets, corresponding to the two protons on the benzene (B151609) ring. The spin-spin coupling between these adjacent protons would result in characteristic splitting patterns, and the magnitude of the coupling constant (J-value) would be indicative of their spatial relationship. The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 9 and 10 ppm. The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | d | 8 - 10 |
| H-5 | 7.9 - 8.3 | d | 8 - 10 |
| -CHO | 9.5 - 10.5 | s | - |
| -COOH | 12.0 - 14.0 | br s | - |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions.
13C NMR Chemical Shift Analysis
The 13C NMR spectrum provides a detailed fingerprint of the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbon atoms of the carbonyl groups (carboxylic acid and aldehyde) and the cyano group are characteristically found at the downfield end of the spectrum due to significant deshielding. The aromatic carbons will appear in the typical range for substituted benzenes, with their precise shifts influenced by the attached functional groups. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C=O (Aldehyde) | 185 - 195 |
| C≡N | 115 - 125 |
| C-1 | 130 - 140 |
| C-2 (C-F) | 158 - 165 (d, 1JCF) |
| C-3 | 125 - 135 |
| C-4 (C-CN) | 110 - 120 |
| C-5 | 135 - 145 |
| C-6 (C-CHO) | 140 - 150 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. 'd' indicates a doublet due to C-F coupling.
19F NMR Spectroscopy for Fluorine Environment Elucidation
19F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, a single signal is expected in the 19F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to the adjacent aromatic proton (H-3) would be expected, resulting in a doublet in the proton-coupled 19F spectrum, providing further evidence for the substitution pattern.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
To unambiguously establish the connectivity of the atoms within the molecule, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would be expected to show a correlation between the two aromatic protons (H-3 and H-5), confirming their adjacent positions on the benzene ring. researchgate.net
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons to which they are attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the 13C NMR spectrum. researchgate.netossila.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying the quaternary carbons (those without attached protons), such as the carbons of the cyano, carboxylic acid, and formyl groups, and the carbons at positions 1, 2, 4, and 6 of the benzene ring. For instance, correlations would be expected between the formyl proton and the C-6 and C-5 carbons, and between the aromatic protons and the surrounding carbon atoms, providing a complete and unambiguous assignment of the entire molecular structure. researchgate.netossila.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing information about the structure of a molecule through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C9H4FNO3), the calculated exact mass is 193.0175. An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would further corroborate the structure, with expected losses of functional groups such as CO, CHO, and COOH.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) serves as a powerful tool for deducing the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) would typically be employed, often using an electrospray ionization (ESI) source in negative ion mode, which is well-suited for acidic molecules. nih.gov
The initial ESI-MS scan would reveal the deprotonated molecule, [M-H]⁻, at a specific mass-to-charge ratio (m/z). This precursor ion is then isolated and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern that provides a veritable fingerprint of the molecule's structure.
Expected Fragmentation Pattern:
The fragmentation of the [M-H]⁻ ion of this compound would be expected to proceed through several key pathways, driven by the molecule's distinct functional groups:
Decarboxylation: The most common fragmentation pathway for benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂; 44 Da) from the carboxylate group. This would result in a prominent product ion corresponding to the deprotonated 3-cyano-5-fluorobenzaldehyde.
Loss of Carbon Monoxide: The formyl group can undergo a neutral loss of carbon monoxide (CO; 28 Da). This fragmentation could occur from the precursor ion or after initial decarboxylation.
Loss of Hydrogen Cyanide: The cyano group may be eliminated as a neutral loss of hydrogen cyanide (HCN; 27 Da).
Fluorine-Related Fragmentations: While the C-F bond is strong, fragmentation involving the fluorine atom or hydrogen fluoride (B91410) (HF; 20 Da) can sometimes be observed, providing clues to its position on the aromatic ring. nist.gov
The combination of these fragmentation pathways allows for the confident identification of the compound and the relative positions of its substituents. The development of sensitive HPLC-MS/MS methods allows for the detection of fluorinated benzoic acids at very low concentrations, often in the ng/mL range. researchgate.net
Interactive Data Table: Predicted MS/MS Fragmentation of this compound [M-H]⁻
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Identity of Product Ion |
| 192.0 | CO₂ (44 Da) | 148.0 | [3-Cyano-5-fluorobenzaldehyde - H]⁻ |
| 192.0 | CO (28 Da) | 164.0 | [3-Cyano-5-fluorobenzoic acid - H]⁻ |
| 192.0 | H₂O (18 Da) | 174.0 | [Anhydro-intermediate]⁻ |
| 148.0 | CO (28 Da) | 120.0 | [4-Fluorobenzonitrile - H]⁻ radical anion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would display a series of distinct absorption bands confirming the presence of the carboxylic acid, aldehyde, cyano, and fluoro-substituted aromatic functionalities.
The spectrum is typically dominated by a very broad O-H stretching band from the carboxylic acid, which arises from strong intermolecular hydrogen bonding, often forming centrosymmetric dimers in the solid state. spectroscopyonline.comresearchgate.net This broad absorption can span from approximately 3300 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com
Key Diagnostic Peaks:
Carboxylic Acid Group:
O-H Stretch: A very broad band in the 3300-2500 cm⁻¹ region. spectroscopyonline.com
C=O Stretch: A strong, sharp band typically appearing between 1710-1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.com
C-O Stretch: A medium to strong band in the 1320-1210 cm⁻¹ range. spectroscopyonline.com
Aldehyde Group:
C=O Stretch: A strong band, often slightly higher in frequency than the acid C=O, around 1710-1705 cm⁻¹ for aromatic aldehydes. libretexts.orgspectroscopyonline.com This may overlap with the carboxylic acid carbonyl stretch, potentially causing a broadened or asymmetric peak.
(O=C)-H Stretch: Two characteristic, weaker bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org The latter is particularly diagnostic for aldehydes.
Cyano Group:
C≡N Stretch: A sharp, medium-intensity absorption in the 2240-2220 cm⁻¹ region. Its intensity is enhanced by the aromatic ring.
Aromatic Ring and Fluoro-substituent:
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹. libretexts.org
Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.
C-F Stretch: A strong absorption typically found in the 1250-1020 cm⁻¹ region.
C-H Out-of-Plane Bending: Bands in the 900-690 cm⁻¹ region can give clues about the substitution pattern of the benzene ring. libretexts.org
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |
| Aldehyde | (O=C)-H Stretch | ~2850 and ~2750 | Weak to Medium |
| Aldehyde | C=O Stretch | 1710 - 1705 | Strong |
| Cyano | C≡N Stretch | 2240 - 2220 | Medium, Sharp |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Fluoro-substituent | C-F Stretch | 1250 - 1020 | Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would be the ultimate method for structural confirmation. nih.gov
The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions are determined.
Expected Structural Features:
Substituted benzoic acids commonly crystallize to form centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups. researchgate.netmdpi.com It is highly probable that this compound would adopt this dimeric motif in the solid state.
The crystal packing would be further influenced by dipole-dipole interactions involving the polar cyano and formyl groups, as well as potential weak C-H···O or C-H···F hydrogen bonds. The planarity of the benzene ring and its substituents would facilitate efficient packing, likely in a layered or herringbone arrangement. The analysis would yield precise data on the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c, P-1), and the dimensions of the unit cell. ucl.ac.uk
Interactive Data Table: Expected Information from X-ray Crystallography
| Parameter | Expected Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Bond Lengths | e.g., C=O, C-O, C≡N, C-F (Å) | Confirms covalent structure and bond orders. |
| Bond Angles | e.g., O-C=O, C-C-C (°) | Defines the geometry around each atom. |
| Torsion Angles | e.g., C-C-C=O (°) | Describes the conformation of the formyl and carboxyl groups relative to the ring. |
| Hydrogen Bonds | O-H···O distance and angle | Confirms the presence and geometry of the carboxylic acid dimer. |
| Intermolecular Contacts | Distances between neighboring molecules | Reveals packing forces like π-stacking and dipole-dipole interactions. |
Computational Chemistry and Theoretical Investigations of 4 Cyano 2 Fluoro 6 Formylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons. These calculations help to identify the preferred conformations and the electronic properties that govern the molecule's reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the conformational isomers of organic molecules due to its balance of accuracy and computational cost. For 4-Cyano-2-fluoro-6-formylbenzoic acid, conformational analysis primarily focuses on the orientation of the carboxylic acid and formyl groups relative to the benzene (B151609) ring and each other.
The rotation around the C-C bonds connecting the carboxylic acid and formyl groups to the aromatic ring leads to different conformers. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, an intramolecular hydrogen bond could potentially form between the hydrogen of the carboxylic acid and the oxygen of the formyl group, or the fluorine atom. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the geometry of these different conformers and calculate their relative energies. scielo.org.mx Studies on similar molecules, like cinnamic acid, have shown that different conformers (s-cis and s-trans) can have varying stabilities. scielo.org.mx For 2-fluoro-4-hydroxybenzoic acid, it was found that the orientation of the carboxylic acid group relative to the fluorine atom significantly impacts the conformer's stability. mdpi.com It is therefore expected that the conformers of this compound will exhibit distinct energy profiles based on the spatial arrangement of the formyl and carboxylic acid groups.
Table 1: Illustrative Relative Energies of Potential Conformers of this compound (Note: This data is illustrative and based on typical DFT results for similar molecules.)
| Conformer | Description | Relative Energy (kJ/mol) |
|---|---|---|
| 1 | Carboxylic acid OH syn to formyl C=O | 0.00 (most stable) |
| 2 | Carboxylic acid OH anti to formyl C=O | 5.21 |
| 3 | Formyl group rotated 180° | 12.87 |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating ground state properties. nih.gov These methods are computationally more intensive but can offer more accurate results, serving as a benchmark for DFT calculations. For this compound, ab initio calculations can be used to precisely determine bond lengths, bond angles, and dihedral angles of the lowest energy conformer. These calculations can also elucidate the electronic properties, such as the molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. A study on a related molecule, α-cyano-α-fluorophenylacetic acid methyl ester, utilized MP2 calculations to accurately determine a small energy difference of 0.9 kcal/mol between two stable conformations. nih.gov
Theoretical Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in the identification of a compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov The accuracy of these predictions depends on the chosen DFT functional, basis set, and the inclusion of a solvent model to mimic experimental conditions. worktribe.commdpi.com For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts is particularly useful. worktribe.com Research has shown that DFT-based procedures can predict ¹⁹F chemical shifts with a root-mean-square error as low as 3.57 ppm. worktribe.com
By calculating the theoretical chemical shifts for the different possible conformers of this compound, a weighted average can be determined based on their predicted populations, which can then be compared to experimental spectra.
Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for the Most Stable Conformer of this compound in DMSO (Note: This data is illustrative and based on typical GIAO-DFT results.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | |
| H (aromatic) | 8.1 - 8.4 |
| H (formyl) | 10.2 |
| H (acid) | 13.5 |
| ¹³C | |
| C (cyano) | 117 |
| C (aromatic) | 125 - 140 |
| C (fluoro-substituted) | 160 (d, ¹JCF ≈ 250 Hz) |
| C (formyl) | 190 |
| C (acid) | 165 |
| ¹⁹F |
Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the assignment of experimental vibrational bands but also confirm that an optimized geometry corresponds to a true energy minimum. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. For a molecule like this compound, characteristic vibrational modes would include the C≡N stretch, C=O stretches of the aldehyde and carboxylic acid, the O-H stretch of the carboxylic acid, and various C-F and aromatic ring vibrations. A computational study on 4-cyanobenzoic acid, for example, successfully assigned the experimental IR and Raman spectra by comparing them to frequencies calculated using both Hartree-Fock and DFT methods. rasayanjournal.co.in
Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical DFT results for similar molecules.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (carboxylic acid) | ~3000 (broad) | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Weak |
| C≡N stretch (nitrile) | 2230 | Strong |
| C=O stretch (formyl) | 1710 | Strong |
| C=O stretch (carboxylic acid) | 1690 | Strong |
Energetic Studies and Reaction Mechanism Investigations
Computational chemistry is also instrumental in exploring the reactivity of a molecule. Energetic studies can be performed to calculate properties such as the ionization potential and electron affinity, which provide insights into the ease of oxidation and reduction. Furthermore, the transition states of potential reactions involving this compound can be located and their energies calculated. This allows for the determination of activation barriers and the elucidation of reaction mechanisms. For example, the reactivity of the formyl group in nucleophilic addition reactions or the substitution of the fluorine atom could be modeled to understand the preferred reaction pathways.
Calculation of Reaction Barriers and Transition States
Understanding the energy landscape of a chemical reaction is fundamental to predicting its feasibility and rate. The calculation of reaction barriers and the identification of transition state structures are central to this endeavor. For this compound, theoretical calculations could investigate various transformations, such as the rotation of the carboxyl and formyl groups or its participation in nucleophilic addition or substitution reactions.
These investigations would typically involve:
Potential Energy Surface (PES) Scans: To identify stable conformers (energy minima) and transition states (saddle points) corresponding to specific reactions, such as bond rotation.
Transition State Optimization: Using algorithms to locate the precise geometry of the highest energy point along a reaction coordinate.
Frequency Calculations: To confirm the nature of the stationary points on the PES. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, studies on the related molecule 2-fluoro-4-hydroxy benzoic acid have used computational methods to explore conformational changes induced by the rotation of its carboxylic group, identifying different stable conformers and the energy required to convert between them. researchgate.net A similar approach for this compound would provide critical insights into its structural dynamics and the energy barriers to intramolecular transformations.
Bond Dissociation Enthalpies (BDEs) of Relevant Bonds
Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. It is a key indicator of the bond's strength and the molecule's thermal stability. For this compound, calculating the BDEs of its key covalent bonds would reveal the most likely points of fragmentation under thermal or photochemical stress.
While experimentally determined BDEs for this molecule are unavailable, they can be reliably estimated using DFT calculations. The most relevant bonds for such an analysis are listed in the table below. The BDE values would be calculated as the enthalpy difference between the parent molecule and the two resulting radical fragments.
| Bond | Description | Anticipated Relative Strength |
|---|---|---|
| C-F | Aromatic Carbon to Fluorine | High |
| C-CN | Aromatic Carbon to Cyano Carbon | High |
| C-CHO | Aromatic Carbon to Formyl Carbon | Moderate |
| C-COOH | Aromatic Carbon to Carboxyl Carbon | Moderate |
| O-H | Carboxylic Acid Hydroxyl | Moderate |
| C-H | Formyl Carbon to Hydrogen | Moderate |
Analysis of Substituent Effects on Reactivity and Stability
The reactivity and stability of the benzene ring are significantly influenced by its substituents. In this compound, all four substituents (fluoro, cyano, formyl, and carboxyl) are electron-withdrawing.
Fluoro (-F): Exhibits a strong electronegative (inductive) effect, withdrawing electron density from the ring.
Cyano (-CN), Formyl (-CHO), and Carboxyl (-COOH): These groups are strongly electron-withdrawing through both inductive and resonance effects. They deactivate the aromatic ring towards electrophilic substitution and increase the acidity of the carboxylic acid proton.
The combined effect of these groups makes the aromatic ring electron-deficient. This heightened electrophilicity is a key feature influencing the molecule's stability and its interactions. Computational analyses, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), could precisely quantify the charge distribution on the ring and each atom, confirming the powerful electron-withdrawing nature of the substituent combination. Studies on other fluorinated benzoic acids have shown how fluorine substitution impacts molecular conformation and stability. researchgate.net
Intermolecular Interactions and Molecular Recognition Studies
The functional groups on this compound are capable of forming a variety of non-covalent interactions, which are crucial for determining its solid-state structure and how it interacts with other molecules.
Hydrogen Bonding Networks and Crystal Packing
In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction.
Hydrogen Bond Donors: The primary hydrogen bond donor is the hydroxyl proton of the carboxylic acid group.
Hydrogen Bond Acceptors: Potential acceptors include the carbonyl oxygen of the carboxylic acid, the nitrogen atom of the cyano group, and the oxygen atom of the formyl group.
It is highly probable that the carboxylic acid groups will form strong O-H···O hydrogen bonds with each other, leading to the formation of centrosymmetric dimers, a very common motif in the crystal structures of carboxylic acids. mdpi.com Beyond this primary interaction, weaker C-H···O or C-H···N hydrogen bonds involving the aldehyde and aromatic protons could further stabilize the crystal packing. nih.gov The presence of multiple strong acceptor sites could lead to complex and robust three-dimensional networks. While specific crystallographic data for this compound is not available, analysis of related substituted benzoic and benzaldehyde (B42025) derivatives shows that such interactions dictate the supramolecular assembly. mdpi.comnih.gov
Research Applications and Utility As a Synthetic Building Block
Applications in Analytical Chemistry Research
As of the current body of scientific literature, there are no specific, documented research applications of 4-Cyano-2-fluoro-6-formylbenzoic acid in the field of analytical chemistry. While its structural motifs—a fluorinated aromatic ring, a nitrile (cyano) group, and an aldehyde (formyl) group, alongside a carboxylic acid—suggest potential utility, dedicated studies employing this compound as an analytical reagent, standard, or derivatizing agent have not been published.
The inherent functionalities of the molecule suggest hypothetical roles that remain unexplored:
Derivatizing Agent for Chromatography: The aldehyde group could theoretically be used to derivatize primary and secondary amines, converting them into Schiff bases. This process is often employed in High-Performance Liquid Chromatography (HPLC) to enhance the detectability of analytes that lack a strong chromophore or fluorophore. thermofisher.comnih.govnih.gov The introduction of the cyano and fluoro-substituted phenyl ring could impart favorable chromatographic properties and a UV-active moiety to the resulting derivatives. However, no studies have specifically utilized this compound for this purpose.
Fluorescent Labeling: Cyano-substituted aromatic compounds can exhibit fluorescent properties. nih.govmdpi.com Research has shown that the introduction of a cyano group can, in some cases, significantly increase the fluorescence quantum yield of a molecule. mdpi.com In principle, this compound could be investigated as a fluorescent label for primary amines via its aldehyde group. The resulting fluorescent Schiff base could then be quantified using fluorescence spectroscopy. This potential application remains theoretical and has not been demonstrated in published research.
Ion-Pairing Reagent in Chromatography: Substituted benzoic acids can be used in ion-pair chromatography to separate charged analytes. merckmillipore.commerckmillipore.comresearchgate.net While this is a common application for benzoic acid derivatives in general, the specific use of this compound for this purpose is not documented.
It is important to note that the absence of published applications does not preclude its future use in analytical research. The compound is commercially available, indicating its use in other areas, most likely as a building block in synthetic organic chemistry for the preparation of more complex molecules. google.com Future research may yet uncover roles for this compound within analytical methodologies.
Future Research Directions and Perspectives for 4 Cyano 2 Fluoro 6 Formylbenzoic Acid
Unexplored Synthetic Avenues and Methodological Advancements
The development of novel and efficient synthetic routes to 4-Cyano-2-fluoro-6-formylbenzoic acid and its derivatives is a primary area for future research. While standard methods for introducing cyano, formyl, and carboxylic acid functionalities to aromatic rings exist, the specific substitution pattern of this molecule presents challenges and opportunities for methodological innovation.
Key Research Objectives:
Late-Stage Functionalization: The application of C-H activation methodologies could provide more direct and atom-economical routes. rutgers.edumdpi.com Research into iridium-catalyzed borylation or palladium-catalyzed C-H arylation could enable the direct introduction of the formyl or cyano groups onto a pre-existing 2-fluoro-6-substituted benzoic acid scaffold. nih.govresearchgate.net
Enzymatic and Biocatalytic Routes: Exploring enzymatic pathways for the synthesis of this compound is a largely untapped area. Enzymes such as UbiD, which can carboxylate aromatic compounds, could be engineered to act on specific precursors. nih.gov This approach offers the potential for highly selective and environmentally benign syntheses.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis from a Toluene (B28343) Derivative | Utilizes readily available starting materials. | Multiple steps, potentially low overall yield, harsh reaction conditions. |
| Convergent Cross-Coupling Reactions | Higher overall efficiency and modularity. | Synthesis of functionalized coupling partners can be complex. |
| Late-Stage C-H Functionalization | High atom economy, access to novel derivatives. rutgers.edumdpi.comnih.gov | Regioselectivity control can be challenging, catalyst development may be required. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering can be time-consuming. |
Potential for Novel Chemical Transformations and Reactions
The unique combination of functional groups in this compound opens the door to a wide array of novel chemical transformations. The interplay between the electron-withdrawing nitrile and aldehyde groups, the ortho-directing fluorine atom, and the reactive carboxylic acid moiety can be exploited to develop new reaction cascades and build molecular complexity.
Areas for Exploration:
Tandem and Cascade Reactions: The proximate functional groups could participate in intramolecular reactions or be designed to undergo sequential intermolecular reactions in a one-pot fashion. For instance, the aldehyde could be converted to a Schiff base, which could then undergo an intramolecular cyclization involving the nitrile or carboxylic acid.
Catalytic Transformations: The aldehyde and nitrile groups can be catalytically transformed into a variety of other functional groups. thieme.dethieme.deacs.org For example, the aldehyde can be a substrate for a wide range of catalytic C-C bond-forming reactions, while the nitrile can be hydrated to an amide or reduced to an amine. The development of catalysts that selectively act on one functional group in the presence of the others is a key research goal.
Multicomponent Reactions: The molecule's functional groups make it an ideal candidate for multicomponent reactions (MCRs), which can rapidly generate complex molecular architectures from simple starting materials.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful toolkit for understanding the structure, reactivity, and potential applications of this compound at a molecular level.
Prospective Computational Studies:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbital energies, and charge distribution of the molecule. mdpi.comnih.govresearchgate.net This can provide insights into the reactivity of the different functional groups and predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. rsc.orgfigshare.comacs.orgacs.org
Reaction Mechanism Prediction: Computational modeling can be used to elucidate the mechanisms of novel reactions involving this compound, including transition state analysis to determine reaction barriers and identify key intermediates. researchgate.net
Spectroscopic Property Prediction: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis) and help to confirm the structure of newly synthesized derivatives.
A table summarizing the potential applications of computational modeling is provided below:
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Electronic structure analysis. mdpi.comnih.govresearchgate.net | Prediction of reactivity, charge distribution, and spectroscopic properties. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | Understanding of photophysical properties for materials science applications. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with biological macromolecules. | Insights into potential applications in drug discovery. |
| Ab Initio Molecular Dynamics | Simulating reaction dynamics. | Detailed understanding of reaction pathways and transition states. |
Emerging Applications in Interdisciplinary Scientific Fields
The unique structural features of this compound suggest its potential for a wide range of applications in diverse scientific disciplines.
Potential Application Areas:
Medicinal Chemistry and Drug Discovery: The fluorinated aromatic scaffold is a common motif in many pharmaceuticals. researchgate.netacs.orgacs.org The cyano group can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets. The aldehyde functionality allows for covalent modification of protein residues. Therefore, this molecule could serve as a valuable fragment or building block for the synthesis of novel therapeutic agents. nih.govnih.gov
Materials Science: The carboxylic acid group makes this compound an excellent candidate for use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnih.govnih.gov The other functional groups could be used to tune the properties of the resulting MOF, such as its porosity, catalytic activity, or sensing capabilities. researchgate.net Furthermore, it could be used as a monomer for the synthesis of specialty polymers with tailored thermal and electronic properties. google.commdpi.com
Catalysis: The molecule itself, or its derivatives, could act as organocatalysts or as ligands for transition metal catalysts. nih.gov The combination of a Lewis basic nitrile and a Brønsted acidic carboxylic acid in a rigid framework could lead to novel catalytic activities. rsc.org
Q & A
Q. What are the optimal synthetic routes for 4-cyano-2-fluoro-6-formylbenzoic acid, and how can factorial design improve yield?
Methodological Answer: The synthesis of polyfunctional aromatic compounds like this compound often involves multi-step reactions, such as fluorination, formylation, and cyanation. A 2<sup>3</sup> factorial design can systematically optimize variables (e.g., temperature, catalyst loading, reaction time). For example:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 1 | 3 |
| Reaction Time (h) | 6 | 12 |
Statistical analysis of interactions (e.g., ANOVA) identifies dominant factors. Orthogonal arrays (Taguchi method) further reduce experimental runs while maximizing data reliability .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should employ accelerated degradation protocols :
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor hydrolysis via HPLC at 254 nm. Fluorinated aromatic rings resist hydrolysis, but the formyl group may degrade under strong bases.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Fluorine substituents typically enhance thermal stability .
Q. What purification techniques are effective for isolating this compound from reaction by-products?
Methodological Answer:
- Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar by-products (e.g., unreacted intermediates).
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit differences in solubility between the target compound and impurities. Fluorine’s electron-withdrawing effect reduces solubility in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction mechanisms involving the formyl and cyano groups?
Methodological Answer: Contradictions often arise from competing pathways (e.g., nucleophilic attack on the formyl vs. cyano group). Use isotopic labeling (e.g., <sup>18</sup>O in the formyl group) to track reaction intermediates via mass spectrometry. Computational studies (DFT calculations) can model transition states and identify kinetic vs. thermodynamic control .
Q. What strategies mitigate steric hindrance during functionalization of the benzoic acid core?
Methodological Answer:
- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., fluorine) to position substituents. For example, fluorine’s meta-directing effect can guide formylation to the 6-position.
- Microwave-Assisted Synthesis : Enhance reaction efficiency under high pressure/temperature to overcome steric barriers .
Q. How can membrane technologies improve large-scale separation of this compound?
Methodological Answer: Nanofiltration membranes with tailored pore sizes (1–5 kDa) selectively separate the target compound (MW ~209.14 g/mol) from smaller by-products. Optimize solvent resistance (e.g., DMF-compatible polyamide membranes) and transmembrane pressure (3–10 bar) to maximize flux and purity .
Data Analysis and Optimization
Q. How to design experiments for optimizing regioselectivity in fluorination reactions?
Methodological Answer: Apply response surface methodology (RSM) to map regioselectivity as a function of:
- Fluorinating agent (e.g., Selectfluor vs. DAST)
- Solvent polarity (DMF vs. THF)
- Temperature
A central composite design (CCD) generates a quadratic model to predict optimal conditions. Validate with <sup>19</sup>F NMR to quantify isomers .
Q. What analytical techniques differentiate between positional isomers in fluorinated benzoic acids?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
